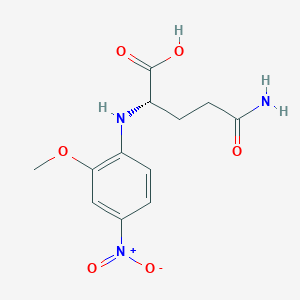
N~2~-(2-Methoxy-4-nitrophenyl)-L-glutamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2-Methoxy-4-nitrophenyl)-L-glutamine typically involves the reaction of 2-methoxy-4-nitroaniline with L-glutamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve a high yield of the compound.
Industrial Production Methods
In an industrial setting, the production of N2-(2-Methoxy-4-nitrophenyl)-L-glutamine may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures the efficient and cost-effective production of the compound while maintaining high purity and quality standards.
Analyse Des Réactions Chimiques
Types of Reactions
N~2~-(2-Methoxy-4-nitrophenyl)-L-glutamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) and lithium aluminum hydride (LiAlH~4~) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amino derivatives.
Applications De Recherche Scientifique
N~2~-(2-Methoxy-4-nitrophenyl)-L-glutamine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N2-(2-Methoxy-4-nitrophenyl)-L-glutamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-Methoxy-4-nitrophenyl)benzamide
- 2-Methoxy-4-nitrophenyl isothiocyanate
Uniqueness
N~2~-(2-Methoxy-4-nitrophenyl)-L-glutamine is unique due to its specific structural features, such as the presence of both a nitro group and a methoxy group on the phenyl ring, as well as the L-glutamine moiety
Propriétés
Numéro CAS |
168074-41-7 |
|---|---|
Formule moléculaire |
C12H15N3O6 |
Poids moléculaire |
297.26 g/mol |
Nom IUPAC |
(2S)-5-amino-2-(2-methoxy-4-nitroanilino)-5-oxopentanoic acid |
InChI |
InChI=1S/C12H15N3O6/c1-21-10-6-7(15(19)20)2-3-8(10)14-9(12(17)18)4-5-11(13)16/h2-3,6,9,14H,4-5H2,1H3,(H2,13,16)(H,17,18)/t9-/m0/s1 |
Clé InChI |
LERCHJDFUNSFOU-VIFPVBQESA-N |
SMILES isomérique |
COC1=C(C=CC(=C1)[N+](=O)[O-])N[C@@H](CCC(=O)N)C(=O)O |
SMILES canonique |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(CCC(=O)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N~1~,N~1'~-(1,4-Phenylene)bis{N~1~-[4-(dipentylamino)phenyl]-N~4~,N~4~-dipentylbenzene-1,4-diamine}](/img/structure/B14278870.png)

![N-[2-(4-Hydroxyphenyl)ethyl]-N'-octadecylurea](/img/structure/B14278879.png)



![Benzaldehyde, 2,2'-[9,10-anthracenediylbis(methyleneoxy)]bis-](/img/structure/B14278906.png)
![2,4,6-Tris[bis(trimethylsilyl)methyl]benzaldehyde](/img/structure/B14278926.png)
![Spiro[2.3]hexane, 4-methylene-](/img/structure/B14278929.png)
![1,19-Diazoniatricyclo[32.3.1.115,19]nonatriaconta-1(38),15,17,19(39),34,36-hexaene](/img/structure/B14278931.png)
![N-[(Piperidine-1-carbothioyl)sulfanyl]formamide](/img/structure/B14278939.png)
![[1,1'-Biphenyl]diol, 4-chloro-](/img/structure/B14278942.png)
